molecular formula C13H18FNO2 B1453351 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol CAS No. 1258693-80-9

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol

Cat. No.: B1453351
CAS No.: 1258693-80-9
M. Wt: 239.29 g/mol
InChI Key: TUBMBDUWFXFNSW-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound, with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol, is known for its numerous biological properties.

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the fluorophenoxyethyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenoxyethyl group via nucleophilic substitution reactions.

    Hydrogenation: Reduction of intermediate compounds to achieve the desired piperidin-3-ol structure.

Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.

    Fluorophenoxy Compounds: Molecules containing the fluorophenoxy group but with different core structures.

    Alcohol Derivatives: Compounds with similar hydroxyl groups but different overall structures.

The uniqueness of this compound lies in its specific combination of the piperidine ring, fluorophenoxy group, and hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBMBDUWFXFNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCOC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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